(3-Amino-2-hydroxyphenyl)(morpholino)methanone

Catalog No.
S685712
CAS No.
66952-81-6
M.F
C11H14N2O3
M. Wt
222.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3-Amino-2-hydroxyphenyl)(morpholino)methanone

CAS Number

66952-81-6

Product Name

(3-Amino-2-hydroxyphenyl)(morpholino)methanone

IUPAC Name

(3-amino-2-hydroxyphenyl)-morpholin-4-ylmethanone

Molecular Formula

C11H14N2O3

Molecular Weight

222.24 g/mol

InChI

InChI=1S/C11H14N2O3/c12-9-3-1-2-8(10(9)14)11(15)13-4-6-16-7-5-13/h1-3,14H,4-7,12H2

InChI Key

ODRMNMSTKLOZNT-UHFFFAOYSA-N

SMILES

C1COCCN1C(=O)C2=C(C(=CC=C2)N)O

Canonical SMILES

C1COCCN1C(=O)C2=C(C(=CC=C2)N)O

(3-Amino-2-hydroxyphenyl)(morpholino)methanone is an organic compound characterized by its distinct structural features, including an amino group, a hydroxy group, and a morpholino moiety attached to a methanone functional group. The molecular formula is C11H14N2O3C_{11}H_{14}N_{2}O_{3}, and it has a molecular weight of approximately 222.24 g/mol. This compound exhibits a non-planar geometry with significant dihedral angles between its aromatic rings, contributing to its unique chemical behavior and potential biological activities .

Typical of amines, phenols, and ketones. Key reactions include:

  • Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Acylation Reactions: The hydroxyl group can undergo acylation to form esters or amides.
  • Condensation Reactions: The compound can react with aldehydes or ketones to form imines or other derivatives.

These reactions are essential for the synthesis of derivatives that may enhance biological activity or alter pharmacokinetic properties.

(3-Amino-2-hydroxyphenyl)(morpholino)methanone and its derivatives have been studied for their biological activities, particularly as inhibitors of specific enzymes. For instance, related compounds have shown inhibitory effects on human methionine aminopeptidase-2 (MetAP2), which is involved in protein maturation and has implications in cancer biology . The presence of the morpholino group is believed to enhance solubility and bioavailability, making these compounds promising candidates for further drug development.

The synthesis of (3-Amino-2-hydroxyphenyl)(morpholino)methanone typically involves several steps:

  • Starting Materials: The synthesis begins with 3-amino-2-hydroxybenzoic acid and morpholine.
  • Reagents: Common reagents include N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) and N,N-diisopropylethylamine as a base.
  • Procedure:
    • Dissolve the starting materials in a suitable solvent such as N,N-dimethylformamide.
    • Stir the mixture at room temperature for several hours until the reaction completes, monitored by thin-layer chromatography.
    • Extract the product using ethyl acetate and purify through silica gel column chromatography .

The yield of this synthesis can reach up to 83.8%, indicating efficient production methods suitable for laboratory and industrial applications.

(3-Amino-2-hydroxyphenyl)(morpholino)methanone has several applications in medicinal chemistry:

  • Drug Development: As a scaffold for developing new pharmaceuticals targeting various diseases, including cancer.
  • Biochemical Research: Used in studies investigating enzyme inhibition and protein interactions.
  • Chemical Probes: Serves as a tool in molecular biology to explore cellular processes.

Interaction studies involving (3-Amino-2-hydroxyphenyl)(morpholino)methanone focus on its binding affinity to various biological targets. These studies often employ techniques such as:

  • Molecular Docking: To predict how the compound interacts with specific enzymes or receptors.
  • In Vitro Assays: To evaluate the biological activity against target proteins and assess the compound's efficacy.

Such studies are crucial for understanding the mechanism of action of this compound and its potential therapeutic applications.

Several compounds share structural similarities with (3-Amino-2-hydroxyphenyl)(morpholino)methanone. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
3-Amino-2-hydroxybenzoic acidHydroxy and amino groups on phenyl ringCommonly used in pharmaceutical synthesis
Morpholine derivativesMorpholine ring structureVersatile scaffold in drug design
AcetaminophenPara-hydroxyacetanilideWidely known analgesic; different functional groups
4-AminoantipyrineAmino group attached to pyridineKnown for anti-inflammatory properties

These compounds highlight the uniqueness of (3-Amino-2-hydroxyphenyl)(morpholino)methanone through its specific combination of functional groups that may confer distinct biological activities not found in others.

MethodSubstrateTypical Yield (%)Reaction Conditions
Schotten-Baumann reactionAcyl chlorides + Morpholine85-95RT, Base, Aprotic solvent
Activated ester intermediatesCarboxylic acids + Coupling agents70-88RT-40°C, HCTU/HOBt/DIEA
Morpholine acyl chloride couplingAcid chlorides + Morpholine derivatives75-92RT, Base, THF/DCM
In situ acyl chloride formationCarboxylic acids + SOCl2/Oxalyl chloride80-90Reflux 2-5h, then amination

Friedel-Crafts Acylation Approaches for Aromatic Ketone Formation

Friedel-Crafts acylation provides a direct route to aromatic ketones through electrophilic aromatic substitution, enabling the formation of the ketone functionality in (3-Amino-2-hydroxyphenyl)(morpholino)methanone. This methodology involves the reaction of morpholine carbonyl chloride with substituted aromatic rings bearing amino and hydroxyl functionalities [7] [8] [9] [10] [11] [12].

The choice of Lewis acid catalyst significantly influences both the reaction efficiency and product selectivity. Aluminum trichloride (AlCl3) remains the most effective catalyst, providing yields of approximately 85% with high regioselectivity for ortho and para positions relative to activating groups [9] [10]. The enhanced performance of AlCl3 stems from its strong Lewis acidity, which facilitates the generation of highly electrophilic acylium ions through coordination with the chloride leaving group [8]. Ferric chloride (FeCl3) serves as an alternative catalyst, achieving moderate yields of 70% but with reduced selectivity compared to AlCl3 [9]. Boron trifluoride (BF3) and zinc chloride (ZnCl2) provide lower yields of 55% and 62% respectively, limiting their utility for large-scale applications [9].

Recent advances have demonstrated the feasibility of using amides as acylating agents in Friedel-Crafts reactions, contrary to traditional assumptions about their low reactivity [7]. The use of trifluoromethanesulfonic acid (CF3SO3H) as a Brønsted superacid enables the activation of morpholine amides through superelectrophilic activation, leading to diminished carbon-nitrogen resonance and subsequent cleavage to acyl cations [7]. This approach achieves excellent yields of 93% for benzophenone derivatives while offering the advantage of minimal chemical waste through catalyst and leaving group recovery [7].

The reaction mechanism involves initial coordination of the Lewis acid catalyst with the carbonyl oxygen or halide of the acylating agent, generating a highly electrophilic acylium ion [8]. This electrophile then attacks the electron-rich aromatic ring, forming a sigma complex (Wheland intermediate) that subsequently undergoes deprotonation to restore aromaticity and yield the aromatic ketone product [11]. The presence of electron-donating groups such as amino and hydroxyl substituents on the aromatic ring enhances reactivity by stabilizing the sigma complex through resonance [10].

Table 2: Friedel-Crafts Acylation Catalyst Performance

CatalystYield (%)SelectivityConditions
AlCl385High ortho/paraRT-50°C, 1-3h
FeCl370ModerateRT-60°C, 2-4h
BF355LowRT, 3-6h
ZnCl262Moderate40-80°C, 4-8h

Catalytic Amination Techniques for Amino Group Introduction

The introduction of amino groups into aromatic systems represents a critical step in synthesizing (3-Amino-2-hydroxyphenyl)(morpholino)methanone, particularly when constructing the 3-amino-2-hydroxyphenyl moiety. Modern catalytic amination techniques offer efficient and selective methods for forming carbon-nitrogen bonds under mild conditions [13] [14] [15] [16].

Reductive amination provides a versatile approach for introducing amino groups through the reduction of imine or iminium intermediates [14] [15] [17] [18]. This method typically employs reducing agents such as sodium borohydride (NaBH4) or sodium triacetoxyborohydride [NaBH(OAc)3] to achieve yields ranging from 70-95% [15] [18]. The reaction proceeds through initial condensation of a carbonyl compound with an amine, followed by reduction of the resulting imine to yield the desired amine product [14]. The mild reaction conditions and high selectivity make this approach particularly suitable for substrates containing sensitive functional groups [14].

Buchwald-Hartwig amination reactions utilize palladium catalysts with appropriate ligands to facilitate the coupling of aryl halides with amines [13] [14]. This methodology achieves yields of 60-90% and demonstrates excellent substrate scope, accommodating a wide range of aromatic halides and amine nucleophiles [13]. The reaction mechanism involves oxidative addition of the aryl halide to the palladium center, followed by coordination and deprotonation of the amine, reductive elimination to form the carbon-nitrogen bond, and regeneration of the catalyst [13].

Palladium/norbornene catalysis represents a newer approach that enables the introduction of secondary amino groups at the ortho position of aryl halides [13]. This methodology addresses the long-standing limitation of only forming tertiary anilines, achieving yields of 55-96% for various substrate combinations [13]. The reaction utilizes a phosphine ligand and norbornene mediator to facilitate the controlled introduction of nitrogen-containing functional groups [13].

Nucleophilic substitution reactions provide a straightforward approach for amino group introduction through displacement of appropriate leaving groups [14] [15]. While yields typically range from 50-85%, the simplicity of the procedures and minimal catalyst requirements make this approach attractive for large-scale applications [15]. The reaction rate and selectivity can be optimized through careful selection of leaving groups, solvents, and reaction conditions [14].

Table 3: Catalytic Amination Techniques for Amino Group Introduction

TechniqueCatalyst/ReagentYield Range (%)Advantages
Reductive aminationNaBH4/NaBH(OAc)370-95Mild conditions, high selectivity
Buchwald-Hartwig couplingPd/Ligand systems60-90Wide substrate scope
Nucleophilic substitutionVarious nucleophiles50-85Simple procedures
Palladium/Norbornene catalysisPd/NBE catalyst55-96Ortho-selectivity

Green Chemistry Approaches in Large-Scale Synthesis

The implementation of green chemistry principles in the synthesis of (3-Amino-2-hydroxyphenyl)(morpholino)methanone addresses environmental concerns while maintaining synthetic efficiency. These approaches focus on reducing waste generation, minimizing toxic reagent usage, and improving atom economy [19] [20] [21] [22] [23].

Biocatalysis offers a sustainable alternative to traditional chemical methods through the use of enzymes, whole cells, or other biological catalysts [19] [20]. The biosynthesis of 3-amino-2-hydroxyacetophenone, a key intermediate, has been achieved using multi-enzyme systems comprising nitrobenzene nitroreductase and hydroxylaminobenzene mutase [24]. This approach achieved yields of 580 mg/L within 5 hours, representing a significant advancement in biosynthetic methods while avoiding harsh chemical conditions [24]. The high substrate specificity of enzymes can be addressed through directed evolution techniques, expanding the applicability of biocatalytic approaches [19].

Solvent-free conditions eliminate the environmental burden associated with organic solvent usage while often improving reaction efficiency [20] [21]. These methodologies achieve yields of 75-90% while completely eliminating solvent waste [20]. The approach is particularly well-suited for reactions involving morpholine derivatives, which often possess sufficient volatility or melting properties to facilitate neat reactions [20].

Microwave-assisted synthesis provides enhanced reaction rates and improved yields through efficient heating mechanisms [14] [20]. This approach achieves yields of 80-95% while significantly reducing reaction times and energy consumption [14]. The rapid heating and cooling capabilities of microwave irradiation enable precise temperature control, leading to improved selectivity and reduced side product formation [14].

Flow chemistry represents a paradigm shift toward continuous processing, offering improved mixing, heat transfer, and reaction control [19] [25]. This approach achieves consistent yields of 70-85% while enabling easy scale-up and reducing equipment footprint [19]. The continuous nature of flow processes facilitates real-time monitoring and control, leading to improved reproducibility and product quality [19].

Ionic liquids serve as environmentally benign solvents that can be recycled and reused with minimal loss of activity [20] [21]. These media achieve variable yields of 65-85% depending on the specific ionic liquid employed and reaction conditions [20]. The non-volatile nature of ionic liquids eliminates emissions while their tunable properties allow optimization for specific transformations [20].

Table 4: Green Chemistry Approaches in Large-Scale Synthesis

ApproachEnvironmental BenefitYield ImpactScale-up Potential
BiocatalysisBiodegradable enzymesModerate (60-80%)High
Solvent-free conditionsNo solvent wasteGood (75-90%)Very High
Microwave-assisted synthesisReduced energy consumptionEnhanced (80-95%)Moderate
Flow chemistryContinuous processingConsistent (70-85%)Very High
Ionic liquidsRecyclable solventsVariable (65-85%)High

Purification Strategies and Yield Optimization

The purification of (3-Amino-2-hydroxyphenyl)(morpholino)methanone requires careful consideration of the compound's physicochemical properties and the specific impurities present in the crude reaction mixture. Effective purification strategies are essential for achieving the high purity standards required for pharmaceutical and research applications [26] [27] [28] [29] [30] [31].

Column chromatography remains the most versatile purification technique, achieving purities of 95-99% with recoveries of 80-95% [26] [28] [32]. The method utilizes differential adsorption on solid stationary phases to separate the target compound from impurities based on polarity and other molecular properties [28]. For (3-Amino-2-hydroxyphenyl)(morpholino)methanone, reverse-phase chromatography using C18 stationary phases with water-acetonitrile gradients provides optimal separation [28] [29]. The presence of both polar (amino, hydroxyl) and non-polar (morpholine, aromatic) regions in the molecule enables effective separation from both polar and non-polar impurities [32].

High-performance liquid chromatography (HPLC) offers the highest purity levels (98-99.5%) but at increased cost and reduced throughput [28] [29] [33] [34] [32]. Preparative HPLC is particularly valuable for purifying small quantities of high-value compounds or when exceptional purity is required [29] [34]. The technique utilizes high pressure and optimized mobile phases to achieve superior resolution compared to traditional column chromatography [28] [33].

Recrystallization provides a cost-effective approach achieving purities of 92-98% with recoveries of 70-90% [27] [35] [36] [30]. The method relies on differential solubility at varying temperatures to separate the target compound from impurities [35] [36]. For compounds containing both hydrophilic and hydrophobic regions, mixed solvent systems such as ethanol-water or acetonitrile-water often provide optimal crystallization conditions [35] [30]. Temperature cycling and controlled nucleation can further improve crystal quality and yield [30].

Crystallization optimization represents a systematic approach to improving both yield and purity through careful control of process parameters [27] [35] [36] [30] [37]. Seeding strategies can control supersaturation levels and improve batch consistency, achieving purities of 94-99% with recoveries of 75-95% [36] [30] [37]. Parameters such as cooling rate, agitation, and solvent composition significantly influence crystal size distribution and purity [35] [30].

Distillation may be applicable for volatile intermediates or derivatives, achieving purities of 90-95% with excellent recoveries of 85-98% [38]. However, the presence of thermally sensitive functional groups in (3-Amino-2-hydroxyphenyl)(morpholino)methanone may limit the applicability of this technique for the final product [38].

Table 5: Purification Strategies and Yield Optimization

MethodPurity Achieved (%)Recovery (%)Cost Efficiency
Column chromatography95-9980-95Moderate
Recrystallization92-9870-90High
HPLC purification98-99.585-95Low
Distillation90-9585-98High
Crystallization optimization94-9975-95High

The optimization of synthetic yields requires careful consideration of reaction conditions, catalyst selection, and process parameters. Temperature control plays a crucial role in balancing reaction rate and selectivity, with most transformations benefiting from moderate temperatures (20-80°C) to minimize side reactions [25] [39] [40] [41]. Solvent selection significantly impacts both yield and selectivity, with polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide often providing optimal results for nucleophilic substitution reactions [40] [41] [42] [43]. The implementation of design of experiments (DoE) methodologies enables systematic optimization of multiple parameters simultaneously, often leading to significant yield improvements [25] [39].

XLogP3

0.5

Wikipedia

(3-Amino-2-hydroxyphenyl)(morpholin-4-yl)methanone

Dates

Last modified: 08-15-2023

Explore Compound Types